molecular formula C11H11ClFNO B13260862 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13260862
M. Wt: 227.66 g/mol
InChI Key: NTPFLGWBTWATMV-VOTSOKGWSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 1883164-08-6) is a prop-2-en-1-one (enone) derivative developed for research into neutrophilic inflammatory pathways. This compound is a potent inhibitor of neutrophil-mediated inflammation, demonstrating efficacy in suppressing superoxide (SO) anion generation and the release of human neutrophil elastase triggered by the formyl peptide receptor 1 (FPR1) agonist fMLF. With IC50 values of 1.23 μM and 1.37 μM against SO production and elastase release, respectively, it is a highly effective research probe . Its mechanism of action involves the attenuation of key signaling pathways, specifically by affecting the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, which are crucial for neutrophil activation . Notably, this and related enone derivatives have shown no cytotoxicity in human neutrophils at tested concentrations, underscoring their potential as non-cytotoxic agents for studying inflammatory processes . Researchers can utilize this compound to explore novel therapeutic strategies for inflammatory diseases where neutrophil activity is dysregulated, such as rheumatoid arthritis, atherosclerosis, and acute respiratory distress syndrome. The product is supplied for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

(E)-1-(2-chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11ClFNO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+

InChI Key

NTPFLGWBTWATMV-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC=C1Cl)F

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation Route

Description:
The most common synthetic route is a base-catalyzed condensation (Claisen-Schmidt type) between 2-chloro-6-fluorobenzaldehyde and N,N-dimethylaminoacetone or equivalent dimethylamino donors.

Typical Conditions:

  • Reactants: 2-chloro-6-fluorobenzaldehyde and dimethylamine source (often dimethylamine hydrochloride with base)
  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
  • Solvent: Ethanol or methanol
  • Temperature: Reflux (approx. 60–80 °C)
  • Time: 2–4 hours
  • Workup: Neutralization, extraction, recrystallization or chromatography purification

Mechanism:
The base deprotonates the dimethylaminoacetone or equivalent, generating an enolate that attacks the aldehyde carbonyl carbon, followed by dehydration to form the enone.

Microwave-Assisted Solvent-Free Synthesis

Description:
Microwave irradiation has been employed for chalcone derivatives synthesis to enhance reaction speed, yield, and purity, while reducing solvent use and energy consumption.

Advantages:

  • Rapid reaction times (minutes instead of hours)
  • High yields and purity
  • Environmentally friendly (solvent-free or minimal solvent)
  • Cost-effective and scalable

Typical Procedure:

  • Mix 2-chloro-6-fluorobenzaldehyde and dimethylamine donor with a catalytic amount of base or solid catalyst (e.g., zinc nanoferrite)
  • Irradiate under microwave at controlled power and temperature for 5–15 minutes
  • Cool and isolate product by filtration or recrystallization

Continuous Flow Industrial Synthesis

Description:
For industrial scale production, continuous flow reactors provide efficient heat and mass transfer, allowing better control over reaction parameters and improved safety.

Key Features:

  • Continuous feeding of reactants (2-chloro-6-fluorobenzaldehyde, dimethylamine, base)
  • Use of catalysts to enhance rate and selectivity
  • Inline purification steps such as crystallization or filtration
  • Solvent systems may include esters, ethers, ketones, or alcohols depending on solubility and reaction optimization

Purification Techniques

  • Recrystallization: Common solvents include isobutyl acetate, methyl cyclohexane, acetonitrile
  • Chromatography: Flash chromatography using ethyl acetate or other eluents for lab-scale purification
  • Drying: Vacuum drying or lyophilization to obtain pure solid form

Summary Table of Preparation Parameters

Preparation Method Reactants Base Solvent(s) Temperature Time Notes
Claisen-Schmidt Condensation 2-chloro-6-fluorobenzaldehyde + dimethylamine source NaOH, K2CO3 Ethanol, Methanol Reflux (60–80 °C) 2–4 hours Conventional, widely used
Microwave-Assisted Synthesis Same as above Catalytic base or nanocatalyst Solvent-free or minimal Microwave irradiation 5–15 minutes Eco-friendly, rapid, high yield
Continuous Flow Industrial Scale Same as above Organic or inorganic base Ester, ether, ketone, alcohol mixtures Controlled flow reactor Continuous Scalable, efficient, controlled
Purification Crude product Isobutyl acetate, methyl cyclohexane, acetonitrile Ambient to 90 °C Variable Recrystallization and chromatography

Research Findings and Optimization Notes

  • Base Selection: Sodium hydroxide and potassium carbonate are effective; choice depends on solubility and reaction kinetics. Organic bases may be used in flow systems for milder conditions.
  • Solvent Effects: Polar protic solvents like ethanol facilitate the condensation; however, solvent-free microwave methods reduce environmental impact.
  • Catalysts: Zinc nanoferrite and other nanocatalysts improve reaction rates and recyclability in microwave synthesis.
  • Temperature Control: Reflux conditions ensure completion; microwave methods require precise temperature control to avoid decomposition.
  • Crystallization: Choice of solvent for recrystallization affects polymorph formation and purity; isobutyl acetate and methyl cyclohexane are preferred for industrial crystallization.
  • Yield: Typical yields range from 75% to over 90%, depending on method and scale.

Representative Reaction Scheme

$$
\text{2-chloro-6-fluorobenzaldehyde} + \text{(CH}3)2\text{NH} \xrightarrow[\text{Base}]{\text{Reflux or Microwave}} \text{1-(2-chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one} $$

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group allows the compound to interact with biological membranes, potentially affecting signal transduction pathways. The chloro and fluoro substituents may enhance the compound’s binding affinity to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Position 1 / Position 3) Key Features References
1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one 2-Cl-6-F-C6H3 / N(CH3)2 Strong ICT due to Cl/F (electron-withdrawing) and N(CH3)2 (electron-donating). Planar geometry with dihedral angles <10° between aromatic rings.
1-[4-(Methylsulfonyl)phenyl]-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one 4-SO2Me-C6H4 / 2-Cl-6-F-C6H3 Enhanced COX-2 inhibition (IC50 = 0.18 µM). Sulfonyl group increases hydrophilicity and binding to Arg499/Phe504 in COX-2.
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one 2-thienyl / 2-Cl-6-F-C6H3 Nonplanar structure (dihedral angle ~56°). Reduced ICT due to thienyl’s weaker electron-donating capacity. Lower NLO activity vs. dimethylamino analogs.
1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one 4-Cl-C6H4 / N(CH3)2 Para-Cl substitution simplifies crystal packing vs. ortho/meta halogens. Higher HOMO-LUMO gap (4.2 eV) compared to halogen-ortho analogs (3.8 eV).
3-[4-(Dimethylamino)phenyl]-1-(2-methylimidazopyridin-3-yl)prop-2-en-1-one Imidazopyridinyl / N(CH3)2-C6H4 Unique nucleophilicity (global nucleophilic index = 3.1 eV). C5/C14 atoms identified as electrophilic/nucleophilic sites for hybridization strategies.

Optical and Physical Properties

  • NLO Activity: The dimethylamino group in 1-(2-chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one enhances hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) compared to nitro-substituted chalcones (β = 8.5 × 10⁻³⁰ esu) .
  • Crystallography : Halogen substitution (Cl, F) induces C–H⋯O hydrogen bonding and π-π stacking, stabilizing crystal lattices. Ortho-substitution reduces symmetry, complicating crystallization vs. para-substituted analogs .

Computational Insights

  • DFT Analysis: The target compound’s HOMO-LUMO gap (3.8 eV) is lower than non-halogenated analogs (4.5 eV), indicating higher reactivity. Mulliken charges reveal significant electron density on the carbonyl oxygen (−0.43 e) and dimethylamino nitrogen (−0.32 e) .
  • Hirshfeld Surface Analysis : Halogen atoms contribute 18% to molecular surface interactions (vs. 9% for methyl groups), emphasizing their role in crystal packing .

Biological Activity

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, an organic compound with the molecular formula C11_{11}H11_{11}ClFNO and a molecular weight of approximately 227.66 g/mol, has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its synthesis, biological interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chloro and a fluoro substituent on a phenyl ring, alongside a dimethylamino group. It is classified as an enone due to the presence of a carbonyl group adjacent to a double bond, which contributes to its reactivity and potential biological activity. The synthesis typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like ethanol under reflux conditions.

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one exhibits significant biological activity primarily through its interactions with various biological targets. The dimethylamino group enhances membrane permeability, while the chloro and fluoro substituents may improve binding affinity to specific receptors or enzymes, influencing various signaling pathways.

Key Biological Activities:

Cytotoxicity Studies

A study conducted on various synthesized compounds similar to 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one demonstrated notable cytotoxicity with IC50_{50} values indicating selective toxicity towards cancer cells compared to normal cells. For instance, compounds with electron-donating groups exhibited enhanced cytotoxicity due to improved interaction with cellular targets involved in proliferation .

CompoundIC50_{50} (µM)Cell Line
1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one38.30 (MCF-7)Breast Cancer
Similar Compound A45.23 (SiHa)Cervical Cancer
Similar Compound B30.15 (PC-3)Prostate Cancer

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding modes of 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one at the colchicine-binding site of tubulin protein. These studies reveal that the compound's structural features allow it to effectively interact with tubulin, potentially leading to destabilization of microtubules, which is crucial for cancer cell division .

Comparative Analysis with Similar Compounds

The biological activity of 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with structurally similar compounds:

Compound NameStructureKey Differences
1-(2-Chloro-6-fluorophenyl)-3-(methylamino)prop-2-en-1-oneStructureContains a methylamino group; altered biological activity anticipated.
1-(2-Chloro-6-fluorophenyl)-3-(ethylamino)prop-2-en-1-oneStructureFeatures an ethylamino group; different pharmacological properties expected.

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